molecular formula C11H10BNO2 B1585891 2-Phenylpyridine-3-boronic acid CAS No. 1029654-14-5

2-Phenylpyridine-3-boronic acid

Cat. No.: B1585891
CAS No.: 1029654-14-5
M. Wt: 199.02 g/mol
InChI Key: BHMAGGNQKVLKSV-UHFFFAOYSA-N
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Description

2-Phenylpyridine-3-boronic acid is an organoboron compound with the molecular formula C11H10BNO2. It is a derivative of pyridine and boronic acid, characterized by the presence of a phenyl group attached to the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .

Biological Activity

2-Phenylpyridine-3-boronic acid is an organoboron compound that has garnered attention in medicinal chemistry and organic synthesis due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a boronic acid functional group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C11_{11}H10_{10}BNO2_2, and it exhibits properties typical of boronic acids, such as Lewis acidity and the ability to form reversible covalent bonds with diols, making it useful in various chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids have been shown to inhibit serine hydrolases, which are involved in various metabolic pathways. For instance, studies have indicated that derivatives of boronic acids can act as selective inhibitors for α/β-hydrolase domain (ABHD) enzymes, with significant selectivity observed against ABHD3 and ABHD4 .
  • Anticancer Activity : Research has demonstrated the potential anticancer properties of this compound. In vitro studies have shown that compounds derived from this boronic acid exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with IC50_{50} values indicating effective inhibition of cell proliferation .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activity, showing significant free radical scavenging capabilities. It has been reported to possess an IC50_{50} value as low as 0.11 µg/mL in certain assays, indicating strong potential for use in formulations aimed at oxidative stress reduction .

1. Anticancer Studies

In a study focusing on the anticancer effects of boronic acid derivatives, this compound was tested against several cancer cell lines. The results indicated a high degree of cytotoxicity, particularly against MCF-7 cells, with an IC50_{50} value of approximately 18.76 µg/mL . This suggests that the compound may serve as a promising lead for developing new anticancer agents.

2. Enzyme Inhibition

A study investigating the inhibitory effects of various boronates on serine hydrolases found that this compound exhibited selective inhibition against ABHD enzymes, showcasing its potential in therapeutic applications targeting metabolic disorders . The selectivity was confirmed through mass spectrometry-based activity profiling.

Data Table: Summary of Biological Activities

Activity TypeTarget/AssayIC50_{50} ValueReference
AnticancerMCF-7 Cells18.76 µg/mL
AntioxidantDPPH Scavenging0.14 µg/mL
Enzyme InhibitionABHD3IC50_{50} ~0.14 μM
Enzyme InhibitionABHD4IC50_{50} ~0.03 μM

Properties

IUPAC Name

(2-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMAGGNQKVLKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376725
Record name 2-Phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-14-5
Record name 2-Phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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